Cas no 20282-39-7 (2,5-dimethyl-1-propyl-1H-pyrrole)

2,5-dimethyl-1-propyl-1H-pyrrole structure
20282-39-7 structure
Produktname:2,5-dimethyl-1-propyl-1H-pyrrole
CAS-Nr.:20282-39-7
MF:C9H15N
MW:137.2221
MDL:MFCD04618252
CID:269055
PubChem ID:527547

2,5-dimethyl-1-propyl-1H-pyrrole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrrole,2,5-dimethyl-1-propyl-
    • 2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
    • 2,5-dimethyl-1-propylpyrrole
    • 1-propyl-2,5-dimethyl-1H-pyrrole
    • 2,5-dimethyl-1-n-propyl-1H-pyrrole
    • 2,5-dimethyl-1-propyl-pyrrole
    • AC1LB1VY
    • AC1Q2XUM
    • CTK4E3754
    • DTXSID90335838
    • 2,5-Dimethyl-1-propyl-1H-pyrrole #
    • 1H-Pyrrole, 2,5-dimethyl-1-propyl-
    • SB62807
    • 20282-39-7
    • 2, 5-dimethyl-1-propylpyrrole
    • CXSJSHHYPARDPV-UHFFFAOYSA-N
    • EN300-06976
    • SCHEMBL11489950
    • Z55893003
    • AKOS000101174
    • 2,5-dimethyl-1-propyl-1H-pyrrole
    • MDL: MFCD04618252
    • Inchi: InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3
    • InChI-Schlüssel: CXSJSHHYPARDPV-UHFFFAOYSA-N
    • Lächelt: CC1=CC=C(C)N1CCC

Berechnete Eigenschaften

  • Genaue Masse: 137.12055
  • Monoisotopenmasse: 137.120449
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 90.9
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 4.9
  • XLogP3: 2.3

Experimentelle Eigenschaften

  • Dichte: 0.9±0.1 g/cm3
  • Schmelzpunkt: NA
  • Siedepunkt: 205.1±9.0 °C at 760 mmHg
  • Flammpunkt: 77.9°C
  • Brechungsindex: 1.483
  • PSA: 4.93
  • Dampfdruck: 0.4±0.4 mmHg at 25°C

2,5-dimethyl-1-propyl-1H-pyrrole Sicherheitsinformationen

2,5-dimethyl-1-propyl-1H-pyrrole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D590733-500mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
500mg
$ 320.00 2022-06-05
A2B Chem LLC
AB04075-100mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
100mg
$101.00 2024-04-20
A2B Chem LLC
AB04075-10g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
10g
$1130.00 2024-04-20
1PlusChem
1P0028X7-5g
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
5g
$929.00 2023-12-19
TRC
D590733-50mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
50mg
$ 50.00 2022-06-05
Chemenu
CM514236-1g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 97%
1g
$*** 2023-03-30
1PlusChem
1P0028X7-50mg
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
50mg
$107.00 2023-12-19
1PlusChem
1P0028X7-2.5g
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
2.5g
$648.00 2023-12-19
1PlusChem
1P0028X7-10g
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
10g
$1348.00 2023-12-19
1PlusChem
1P0028X7-100mg
1H-Pyrrole, 2,5-dimethyl-1-propyl-
20282-39-7 95%
100mg
$135.00 2023-12-19

2,5-dimethyl-1-propyl-1H-pyrrole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 6

Reaktionsbedingungen
1.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 7

Reaktionsbedingungen
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referenz
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

2,5-dimethyl-1-propyl-1H-pyrrole Raw materials

2,5-dimethyl-1-propyl-1H-pyrrole Preparation Products

Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.